(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid
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Overview
Description
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a but-3-en-1-yl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-en-1-yl halides and 2-methylpropanoic acid derivatives.
Formation of Sulfanyl Group: The but-3-en-1-yl halide undergoes a nucleophilic substitution reaction with a thiol compound to form the but-3-en-1-yl sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with a 2-methylpropanoic acid derivative under suitable reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The but-3-en-1-yl group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as alkyl halides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Substituted but-3-en-1-yl derivatives.
Scientific Research Applications
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the but-3-en-1-yl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid: Unique due to the presence of both a sulfanyl group and a but-3-en-1-yl group.
(2S)-3-[(But-3-en-1-yl)oxy]-2-methylpropanoic acid: Similar structure but with an oxy group instead of a sulfanyl group.
(2S)-3-[(But-3-en-1-yl)amino]-2-methylpropanoic acid: Contains an amino group in place of the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfanyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
824429-31-4 |
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Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
(2S)-3-but-3-enylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C8H14O2S/c1-3-4-5-11-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
XHFOVIDLSWUWAU-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CSCCC=C)C(=O)O |
Canonical SMILES |
CC(CSCCC=C)C(=O)O |
Origin of Product |
United States |
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